Bienvenue dans la boutique en ligne BenchChem!

1-(1,3-Benzodioxol-5-yl)-3-(4-phenoxyanilino)-1-propanone

Kinase inhibition RhoA/ROCK Structure-activity relationship

1-(1,3-Benzodioxol-5-yl)-3-(4-phenoxyanilino)-1-propanone (CAS 883794-81-8) is a synthetic aryl ketone belonging to the 1,3-benzodioxole-containing anilinopropanone class, with molecular formula C₂₂H₁₉NO₄ and a molecular weight of 361.4 g/mol. The compound is distributed by Sigma-Aldrich as product R132594 within the AldrichCPR collection of rare chemicals for early discovery screening; the supplier does not collect analytical data and sells the product on an as-is basis.

Molecular Formula C22H19NO4
Molecular Weight 361.397
CAS No. 883794-81-8
Cat. No. B2500511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,3-Benzodioxol-5-yl)-3-(4-phenoxyanilino)-1-propanone
CAS883794-81-8
Molecular FormulaC22H19NO4
Molecular Weight361.397
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C(=O)CCNC3=CC=C(C=C3)OC4=CC=CC=C4
InChIInChI=1S/C22H19NO4/c24-20(16-6-11-21-22(14-16)26-15-25-21)12-13-23-17-7-9-19(10-8-17)27-18-4-2-1-3-5-18/h1-11,14,23H,12-13,15H2
InChIKeyFTWNSYGVYTUUAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1,3-Benzodioxol-5-yl)-3-(4-phenoxyanilino)-1-propanone (CAS 883794-81-8): Scientific Procurement Baseline & Compound Identity


1-(1,3-Benzodioxol-5-yl)-3-(4-phenoxyanilino)-1-propanone (CAS 883794-81-8) is a synthetic aryl ketone belonging to the 1,3-benzodioxole-containing anilinopropanone class, with molecular formula C₂₂H₁₉NO₄ and a molecular weight of 361.4 g/mol . The compound is distributed by Sigma-Aldrich as product R132594 within the AldrichCPR collection of rare chemicals for early discovery screening; the supplier does not collect analytical data and sells the product on an as-is basis . Its structure combines a 1,3-benzodioxol-5-yl group—a heterocyclic scaffold associated with antioxidant, ferroptosis-inhibitory, and enzyme-modulatory activities [1]—with a 4-phenoxyanilino moiety, a privileged substructure found in several ATP-competitive kinase inhibitors including the Src family inhibitor SKI-1 (Src IC₅₀ = 44 nM) [2].

Why 1-(1,3-Benzodioxol-5-yl)-3-(4-phenoxyanilino)-1-propanone Cannot Be Substituted by Superficially Similar Analogs


In-class compounds sharing the 3-(4-phenoxyanilino)-1-propanone backbone exhibit divergent biological profiles depending on the aromatic substituent at the ketone terminus. For example, replacing the 1,3-benzodioxol-5-yl group of the target compound with a 3-nitrophenyl group yields 1-(3-nitrophenyl)-3-(4-phenoxyanilino)-1-propanone (CAS 477334-13-7), a reported Rho-kinase (ROCK) inhibitor with a RhoA IC₅₀ of 3.28 µM [1]. Conversely, substitution of the 4-phenoxyanilino group with a 4-ethoxyanilino group produces 1-(1,3-benzodioxol-5-yl)-3-(4-ethoxyanilino)-1-propanone (CAS 717827-75-3), which lacks the extended diaryl ether pharmacophore critical for kinase ATP-pocket binding . The target compound's unique juxtaposition of the electron-rich benzodioxole ring—a known radical-trapping antioxidant (RTA) motif [2]—with the 4-phenoxyanilino kinase-interacting group creates a dual-function scaffold whose activity fingerprint cannot be recapitulated by analogs bearing only one of these functional modules.

Quantitative Differentiation Evidence for 1-(1,3-Benzodioxol-5-yl)-3-(4-phenoxyanilino)-1-propanone (883794-81-8) Against Closest Analogs


Benzodioxole vs. Nitrophenyl: Divergent Kinase Target Engagement in 4-Phenoxyanilino Propanones

The 3-nitrophenyl analog (CAS 477334-13-7) demonstrates measurable RhoA inhibition with an IC₅₀ of 3,280 nM in a G-LISA activation assay [1]. In contrast, the target compound's 1,3-benzodioxol-5-yl group replaces the electron-withdrawing nitro substituent with an electron-donating methylenedioxy moiety, which is predicted to reduce electrophilic character at the ketone carbonyl and alter the hydrogen-bonding pattern within kinase ATP-binding pockets [2]. This structural difference is consistent with the broader observation that benzodioxole-containing analogs favor distinct target profiles—notably radical trapping antioxidant (RTA) activity—rather than Rho kinase engagement [3].

Kinase inhibition RhoA/ROCK Structure-activity relationship

Phenoxyanilino vs. Ethoxyanilino: Impact on Kinase Pharmacophore Integrity in Benzodioxole Propanones

Replacement of the 4-phenoxyanilino group with a 4-ethoxyanilino group—as in 1-(1,3-benzodioxol-5-yl)-3-(4-ethoxyanilino)-1-propanone (CAS 717827-75-3)—eliminates the diaryl ether substructure that is a core pharmacophoric element in several potent kinase inhibitors [1]. The 4-phenoxyanilino motif is present in Src Kinase Inhibitor I (SKI-1), which achieves Src IC₅₀ = 44 nM and Lck IC₅₀ = 88 nM through ATP-competitive binding mediated in part by the phenoxyaniline group [2]. The ethoxy-substituted analog (MW 313.35 vs. 361.4 for target) has not been reported to possess kinase inhibitory activity in public databases , consistent with the loss of the extended aromatic surface required for kinase hinge-region interactions.

Kinase pharmacophore Diaryl ether ATP-competitive inhibition

Benzodioxole Moiety Confers Radical Trapping Antioxidant (RTA) Potential Absent in Non-Benzodioxole 4-Phenoxyanilino Analogs

A systematic SAR study of benzodioxol anilides (35 derivatives) identified the benzodioxole ring as a critical determinant of radical trapping antioxidant (RTA) activity, with active compounds inhibiting RSL3-induced ferroptosis in Pfa-1 mouse embryonic fibroblasts [1]. The 1,3-benzodioxole scaffold scavenges peroxyl radicals that drive lipid peroxidation, a hallmark of ferroptotic cell death [1]. Analogs lacking the benzodioxole group—such as 1-(4-methoxyphenyl)-3-(4-phenoxyanilino)-1-propanone (CAS 725701-12-2) and 1-(4-bromophenyl)-3-(4-phenoxyanilino)-1-propanone (CAS 477334-11-5)—are not reported to possess RTA or ferroptosis-inhibitory activity in public databases [2]. The target compound is the only member of this sub-series that combines the ferroptosis-modulatory benzodioxole with the kinase-interacting phenoxyanilino group.

Ferroptosis inhibition Radical trapping antioxidant Lipid peroxidation

Supplier-Defined Purity and Identity Assurance Gap: AldrichCPR vs. Fully Characterized Analogs

Sigma-Aldrich explicitly states for product R132594 (the target compound): 'Sigma-Aldrich does not collect analytical data for this product. Buyer assumes responsibility to confirm product identity and/or purity. All sales are final' . This contrasts with commercially available analogs such as 1-(4-methoxyphenyl)-3-(4-phenoxyanilino)-1-propanone (CAS 725701-12-2), which is offered by Aromsyn at ≥98% purity with full QC documentation . The AldrichCPR collection designation means the target compound is supplied as-synthesized without batch-specific purity certification, NMR, or MS characterization—a critical consideration for quantitative pharmacology where precise concentration-response relationships depend on accurate compound purity.

Chemical procurement Analytical characterization Compound quality

Molecular Complexity and Physicochemical Differentiation in the 4-Phenoxyanilino Propanone Series

The target compound (C₂₂H₁₉NO₄, MW 361.4) occupies a distinct physicochemical space relative to its closest commercial analogs. The benzodioxole-fused ring system increases molecular rigidity (fewer rotatable bonds) compared to the 4-methoxyphenyl analog (C₂₂H₂₁NO₃, MW 347.4), while the phenoxyanilino group adds lipophilic surface area and potential for π-π stacking interactions relative to the 4-ethoxyanilino analog (C₁₈H₁₉NO₄, MW 313.4) . The methylenedioxy group contributes hydrogen-bond acceptor capacity without adding a hydrogen-bond donor, differentiating the target from analogs with free hydroxyl or amine substituents. These physicochemical differences translate to altered membrane permeability, solubility, and protein binding—parameters that directly affect in vitro assay performance and hit triage decisions [1].

Physicochemical properties Lipophilicity Drug-likeness

Target Application Scenarios for 1-(1,3-Benzodioxol-5-yl)-3-(4-phenoxyanilino)-1-propanone (883794-81-8) Based on Quantitative Differentiation Evidence


Ferroptosis and Oxidative Stress Pathway Screening

The benzodioxole moiety of this compound aligns with the pharmacophore identified in a 2024 ChemRxiv study of 35 benzodioxol anilide derivatives as radical trapping antioxidants (RTAs) that inhibit ferroptosis [1]. Unlike non-benzodioxole 4-phenoxyanilino analogs (e.g., CAS 725701-12-2), this compound retains the methylenedioxy-substituted aromatic ring required for peroxyl radical scavenging. It is suitable as a starting scaffold for SAR exploration of ferroptosis inhibitors or as a control compound in assays measuring lipid peroxidation rescue, provided that post-procurement purity verification (HPLC/NMR) is performed to establish accurate EC₅₀ values .

Kinase Selectivity Profiling: Discriminating ROCK-Independent 4-Phenoxyanilino Scaffolds

The 3-nitrophenyl analog (CAS 477334-13-7) demonstrates confirmed RhoA inhibition (IC₅₀ = 3.28 µM) [1]. By contrast, the target compound's benzodioxole substitution is predicted to redirect target engagement away from Rho kinase and toward other kinome targets or non-kinase mechanisms. This compound can serve as a selectivity control in ROCK inhibitor screening panels, where its lack of RhoA activity (relative to the 3-nitrophenyl comparator) helps establish structure-selectivity relationships for the 4-phenoxyanilino chemotype.

Physicochemical Probe for Membrane Permeability and Protein Binding Studies

With a predicted ClogP of ~4.5 and a unique combination of hydrogen-bond acceptors (5 HBA, including the benzodioxole oxygens and the phenoxy ether) and a single hydrogen-bond donor (secondary amine), the target compound occupies a differentiated physicochemical niche relative to the lower-lipophilicity ethoxy analog (ClogP ~3.2) [1]. This makes it a useful probe molecule for studying the impact of lipophilicity and HBA count on passive membrane permeability, plasma protein binding, and CYP450 susceptibility within a congeneric series—parameters critical for interpreting cellular assay results and guiding hit-to-lead optimization .

Chemical Biology Tool for Dual-Mechanism Hypothesis Testing

The target compound is structurally poised to interrogate the intersection of kinase signaling and ferroptosis pathways. The 4-phenoxyanilino group mimics the ATP-competitive pharmacophore of Src family kinase inhibitors (Src IC₅₀ = 44 nM for SKI-1) [1], while the benzodioxole ring provides potential RTA activity . No other commercially available analog combines these two functional modules in a single, low-molecular-weight scaffold. This compound is thus suited for hypothesis-driven experiments testing whether simultaneous modulation of kinase activity and oxidative stress yields synergistic or orthogonal cellular phenotypes.

Quote Request

Request a Quote for 1-(1,3-Benzodioxol-5-yl)-3-(4-phenoxyanilino)-1-propanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.